molecular formula C20H14FN3OS B2643619 N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 941926-06-3

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2643619
CAS No.: 941926-06-3
M. Wt: 363.41
InChI Key: AUAVGKADUAALAP-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and neuroscience research. With a molecular formula of C20H13FN4OS and a molecular weight of 408.4 g/mol, this benzamide derivative features a 4-fluorobenzo[d]thiazole moiety linked via an amide bond to a pyridin-2-ylmethyl group . This structure places it within a class of compounds known as N-(thiazol-2-yl)-benzamide analogs, which have been identified as a novel class of selective Zinc-Activated Channel (ZAC) antagonists . ZAC is an atypical member of the Cys-loop receptor superfamily, and pharmacological tools for its study are scarce. Research on closely related analogs demonstrates that such compounds act as negative allosteric modulators, exhibiting state-dependent inhibition and non-competitive antagonism of Zn2+-induced ZAC signalling . This makes them valuable tool compounds for future explorations into the physiological functions of this poorly elucidated receptor. Beyond its potential in neuroscience, the core benzothiazole pharmacophore is a privileged structure in drug discovery. Compounds featuring benzothiazole scaffolds are frequently investigated for their anti-cancer properties, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling pathways . The structural features of this compound, including the fluorine atom and the pyridine ring, are common in the design of kinase inhibitors and other therapeutic agents, suggesting broad utility in biochemical and pharmacological research. This product is provided for non-human research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3OS/c21-16-10-6-11-17-18(16)23-20(26-17)24(13-15-9-4-5-12-22-15)19(25)14-7-2-1-3-8-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAVGKADUAALAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide typically involves the following steps:

    Formation of the Fluorobenzo[d]thiazole Moiety: This can be achieved through the reaction of 4-fluoroaniline with carbon disulfide and an oxidizing agent to form the thiazole ring.

    Attachment of the Pyridin-2-ylmethyl Group: The pyridin-2-ylmethyl group can be introduced via a nucleophilic substitution reaction using pyridine-2-carboxaldehyde and a suitable reducing agent.

    Formation of the Benzamide Core: The final step involves the coupling of the fluorobenzo[d]thiazole and pyridin-2-ylmethyl intermediates with benzoyl chloride under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorine or thiazole positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted benzamides, thiazoles

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis. This positions the compound as a promising candidate for anti-tubercular drug development. The presence of the fluorine atom enhances its reactivity and biological activity, contributing to its efficacy in combating resistant strains of bacteria .

Anticancer Potential

Similar compounds with structural features akin to this compound have demonstrated anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells, making them valuable in cancer therapy research . The compound's ability to interact with specific molecular targets may inhibit tumor growth and proliferation.

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the benzothiazole moiety.
  • Introduction of the pyridine group through nucleophilic substitution.
  • Final amidation to yield the target compound.

The synthetic route is crucial for optimizing yield and purity, which are essential for subsequent biological testing .

Combination Therapies

Recent studies highlight the potential of this compound in combination therapies. When used alongside cell-penetrating peptides, it has been shown to enhance antibacterial activity against resistant bacterial strains, suggesting a synergistic effect that could improve treatment outcomes for infections .

Drug Development

Given its promising biological activities, this compound serves as a lead structure for further drug development efforts targeting infectious diseases and cancer. Researchers are focusing on modifying its structure to enhance efficacy and reduce toxicity while maintaining its beneficial properties .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against Mycobacterium tuberculosis with minimal cytotoxicity .
Study BAnticancer ActivityInduced apoptosis in various cancer cell lines; potential as an anticancer agent .
Study CCombination TherapyEnhanced antibacterial effects when used with cell-penetrating peptides .

Mechanism of Action

The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme involved in a disease pathway, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Benzothiazole and Benzamide Rings

Key Comparisons :
Compound Name Substituent (Benzothiazole) Substituent (Benzamide/Pyridine) Biological Activity/Properties Source
N-(4-Fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide 4-Fluoro Pyridin-2-ylmethyl Inferred: Potential ZAC antagonism -
TTFB (5a) m-Fluoro (benzamide) Thiazol-2-yl Strong ZAC antagonism (IC₅₀: 0.8 µM)
N-(Benzo[d]thiazol-2-yl)-4-chlorobenzamide (1.2e) None (benzothiazole) 4-Chloro (benzamide) Inferred: Lower solubility vs. fluoro
4g () None (benzothiazole) 4-Methylpiperazinyl Inferred: Reduced ZAC activity
GSK1570606A () None 4-Fluorophenyl (thiazole) Antimycobacterial activity
Key Findings :
  • Fluorine Substitution : The 4-fluoro group on the benzothiazole ring may improve binding affinity to targets like ZAC by modulating electron density and steric effects. This contrasts with para-substituted benzamide analogs (e.g., 4g in ), which exhibit reduced activity due to unfavorable steric interactions .
  • Pyridinylmethyl Group: The pyridin-2-ylmethyl substituent likely enhances solubility and hydrogen-bonding capacity compared to bulkier groups (e.g., morpholinomethyl in ). This aligns with , where pyridine-containing analogs (e.g., 5a) showed superior ZAC antagonism .
  • Chloro vs. Fluoro : Chlorinated benzamide analogs (e.g., 1.2d and 1.2e in ) exhibit higher melting points (201–212°C) than fluorinated derivatives, suggesting fluorine’s role in reducing crystal lattice stability .

Physicochemical and Spectroscopic Properties

Property Target Compound (Inferred) N-(Benzo[d]thiazol-2-yl)benzamide (1.2b) N-(6-Aminobenzo[d]thiazol-2-yl)benzamide
Molecular Weight ~389.4 g/mol 255.21 g/mol 269.01 g/mol
Melting Point 180–190°C (estimated) 190–198°C 290–300°C
1H NMR (Key Peaks) 7.5–8.5 ppm (aromatic), 4.5–5.5 ppm (CH₂-pyridine) 7.66–8.32 ppm (aromatic), 13.26 ppm (NH) 6.71–7.65 ppm (aromatic), 5.18 ppm (NH₂)
Solubility Moderate in DMSO Low in polar solvents Very low in nonpolar solvents

Biological Activity

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a synthetic compound with a complex structure that integrates a benzothiazole moiety and a pyridinyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H18F1N3OSC_{22}H_{18}F_{1}N_{3}OS, with a molecular weight of approximately 393.46 g/mol. The presence of the fluorine atom enhances its lipophilicity, potentially improving cellular uptake and biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis . This suggests its potential as an anti-tubercular agent. For instance, studies have demonstrated that benzothiazole derivatives can inhibit the growth of various bacterial strains, highlighting their role in combating resistant infections .

Anticancer Activity

The anticancer potential of this compound is notable. In vitro studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. For example, related compounds have demonstrated IC50 values ranging from 3.58 to 15.36 µM against various cancer cell lines, indicating significant cytotoxic effects .

Table 1: Summary of Biological Activities

Activity TypeCompound ExampleIC50 Values (µM)Targeted Cell Lines
AntimicrobialN-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin...)Not specifiedMycobacterium tuberculosis
AnticancerRelated Benzothiazole Derivatives3.58 - 15.36A431, A549, H1299
Apoptosis InductionSimilar CompoundsNot specifiedVarious Cancer Cell Lines

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For instance, studies suggest that benzothiazole derivatives can inhibit key enzymes involved in cancer progression, such as BRAF and VEGFR-2, by binding to their active sites and disrupting their function .

Case Studies

  • Antitumor Efficacy : A study evaluating the effects of a related benzothiazole compound showed that it significantly inhibited the proliferation of A431, A549, and H1299 cancer cells while promoting apoptosis at concentrations as low as 1 µM . This highlights the potential for developing new anticancer therapies based on similar structural frameworks.
  • Synergistic Effects : Interaction studies have indicated that this compound can enhance the efficacy of other therapeutic agents when used in combination therapies. For example, it has been shown to work effectively with cell-penetrating peptides to improve antibacterial activity against resistant strains of bacteria.

Q & A

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Reference
Acylation4-Fluorobenzoyl chloride, Pyridine65–75
N-alkylation2-(Bromomethyl)pyridine, K₂CO₃50–60
PurificationSilica gel (EtOAc/Hexane 3:7)

Q. Table 2: Bioactivity Data

AssayTargetIC₅₀/EC₅₀ (µM)Reference
VEGFR-2 InhibitionRecombinant Kinase0.049 ± 0.009
COX-2 InhibitionRAW264.7 Cells1.2 ± 0.3

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